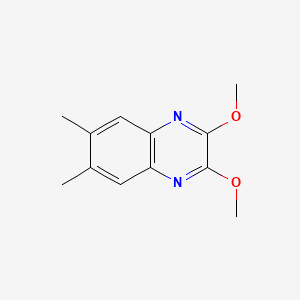
2,3-Dimethoxy-6,7-dimethylquinoxaline
概要
説明
2,3-Dimethoxy-6,7-dimethylquinoxaline is an organic compound with the molecular formula C12H14N2O2. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of two methoxy groups and two methyl groups attached to the quinoxaline core, making it a unique and interesting molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxy-6,7-dimethylquinoxaline typically involves the condensation of appropriate o-phenylenediamine derivatives with 1,2-dicarbonyl compounds. One common method is the reaction of 2,3-dimethoxybenzene-1,4-diamine with 2,3-butanedione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .
化学反応の分析
Types of Reactions: 2,3-Dimethoxy-6,7-dimethylquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring into dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoxaline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxalines .
科学的研究の応用
2,3-Dimethoxy-6,7-dimethylquinoxaline has a wide range of applications in scientific research, including:
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable molecule for drug discovery and development.
Medicine: Research has shown that quinoxaline derivatives, including this compound, can act as enzyme inhibitors and receptor antagonists, offering potential therapeutic benefits.
作用機序
The mechanism of action of 2,3-Dimethoxy-6,7-dimethylquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and application .
類似化合物との比較
2,3-Dimethylquinoxaline: Lacks the methoxy groups, resulting in different chemical and biological properties.
6,7-Dimethoxyquinoxaline: Lacks the methyl groups, which can influence its reactivity and interactions.
2,3-Dimethoxyquinoxaline: Lacks the methyl groups at positions 6 and 7, affecting its overall structure and function.
Uniqueness: 2,3-Dimethoxy-6,7-dimethylquinoxaline is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and makes it a valuable compound for research and industrial purposes .
特性
IUPAC Name |
2,3-dimethoxy-6,7-dimethylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-5-9-10(6-8(7)2)14-12(16-4)11(13-9)15-3/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEBPIYXNBWPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



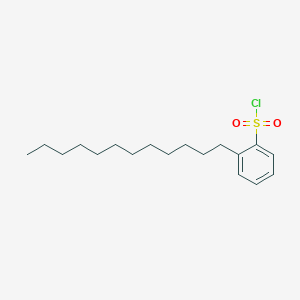
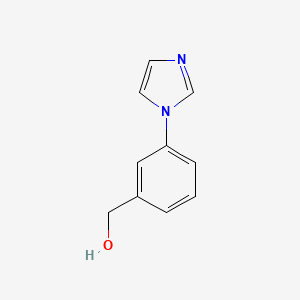
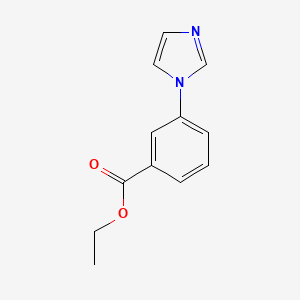
![(1S)-6,6'-Bis([1,1'-biphenyl]-4-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B3230271.png)
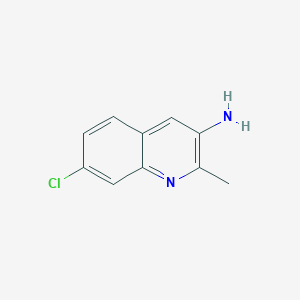
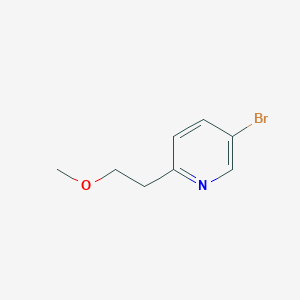

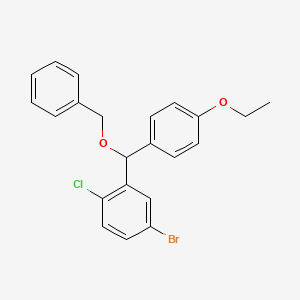
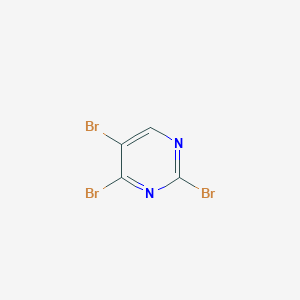
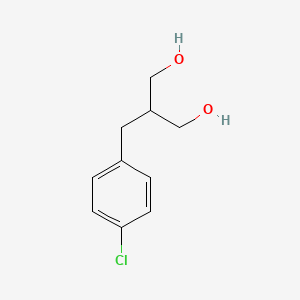

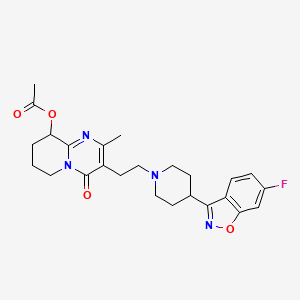
![(1S,6R)-3,9-Diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3230334.png)
